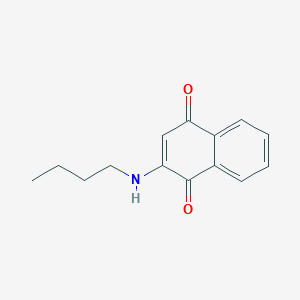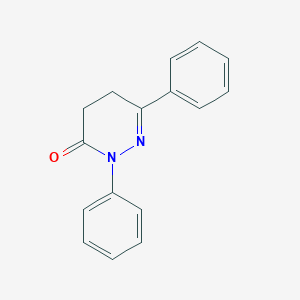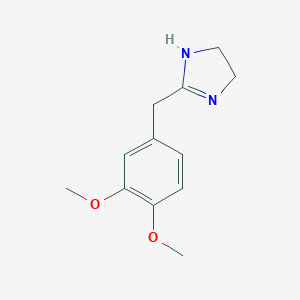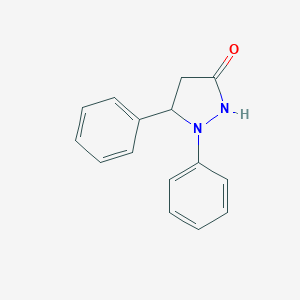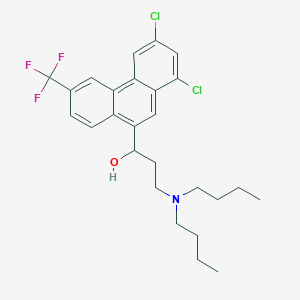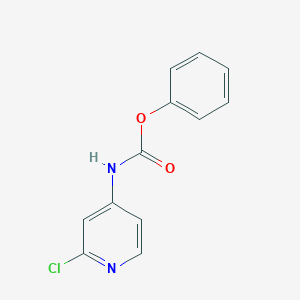
Phenyl (2-chloropyridin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-chloropyridin-4-yl)carbamate, also known as CPT-11, is a chemical compound that has gained significant attention in the field of cancer research due to its potent anti-tumor effects. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
Phenyl (2-chloropyridin-4-yl)carbamate exerts its anti-tumor effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication. By inhibiting this enzyme, this compound prevents the replication of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been shown to modulate the immune system, leading to enhanced anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Phenyl (2-chloropyridin-4-yl)carbamate in lab experiments is its potent anti-tumor effects, which make it a valuable tool for studying cancer biology. However, one limitation of this compound is its potential toxicity, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on Phenyl (2-chloropyridin-4-yl)carbamate. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment strategies. Finally, there is ongoing research into the use of this compound in combination with other drugs or therapies, which could lead to improved treatment outcomes for cancer patients.
Applications De Recherche Scientifique
Phenyl (2-chloropyridin-4-yl)carbamate has been extensively studied for its anti-tumor effects, particularly in the treatment of colorectal cancer. It has also shown promise in the treatment of other types of cancer, such as lung, breast, and ovarian cancer. In addition to its anti-tumor effects, this compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
76947-86-9 |
|---|---|
Formule moléculaire |
C12H9ClN2O2 |
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
phenyl N-(2-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-8-9(6-7-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16) |
Clé InChI |
RNXPUILJELVPAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

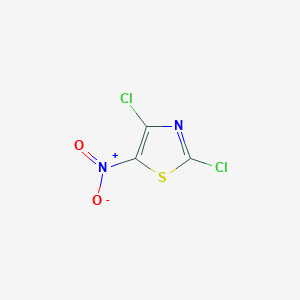
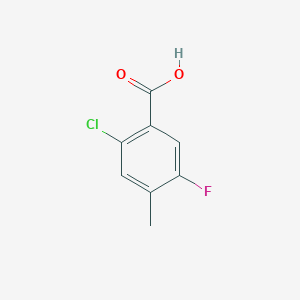
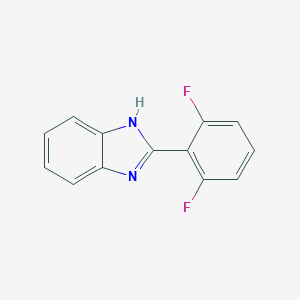
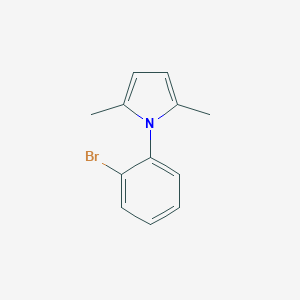
![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
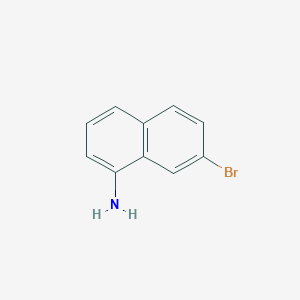
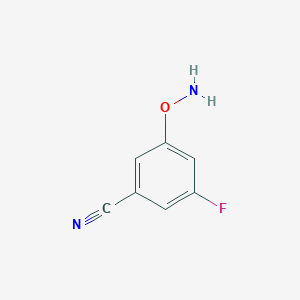
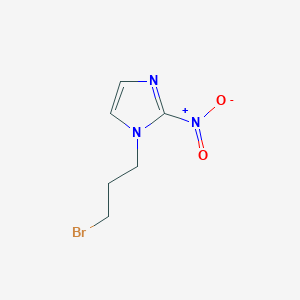
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
